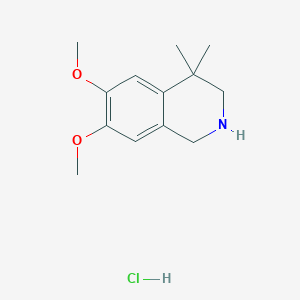
6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a member of the isoquinoline family, specifically a tetrahydroisoquinoline derivative. This compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris . Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
準備方法
The synthesis of 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization. This method is known for its simplicity and convenience .
化学反応の分析
6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, reducing agents like sodium borohydride, and dehydrating agents such as phosphorus oxychloride (POCl3) . The major products formed from these reactions are often more complex isoquinoline derivatives .
科学的研究の応用
This compound has significant applications in scientific research, particularly in medicinal chemistry. It serves as a starting material for the synthesis of more complex isoquinolines and quinolizidines . These derivatives have shown potential in treating various diseases, including neurodegenerative disorders and infections . Additionally, 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in the development of novel biologically active compounds .
作用機序
The mechanism of action of 6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as 1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
生物活性
6,7-Dimethoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (often referred to as heliamine) is a compound derived from the alkaloids found in certain plant species. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C13H17ClN2O2. It features a tetrahydroisoquinoline backbone with methoxy groups at positions 6 and 7 and dimethyl substitutions at position 4. The compound exhibits a melting point range of 260-265 °C and is typically found in solid form .
Biological Activity Overview
1. Antiviral Activity
Recent studies have highlighted the potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of HIV-1 reverse transcriptase. A series of synthesized analogues demonstrated significant antiviral activity, with some compounds achieving over 70% inhibition at concentrations of 100 μM. Notably, compounds 8h and 8l exhibited inhibitory rates of 74.82% and 72.58%, respectively .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. Research indicates that tetrahydroisoquinolines can modulate neurotransmitter systems and may protect against neurodegenerative conditions by influencing dopamine levels in the brain. A study reported the presence of related isoquinoline compounds in rat brains at measurable levels, suggesting a natural role in neurochemistry .
3. Antimicrobial Properties
In addition to antiviral effects, derivatives of this compound have shown antimicrobial activity against various pathogens. The structural modifications on tetrahydroisoquinolines have been linked to enhanced efficacy against bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of methoxy groups and dimethyl substitutions appears to enhance the binding affinity to biological targets such as HIV-1 reverse transcriptase and serotonin receptors. The modification of substituents can significantly impact the pharmacokinetic properties and overall effectiveness .
Case Studies
Case Study 1: HIV Inhibition
A study synthesized thirty novel analogues based on the tetrahydroisoquinoline structure. Among them, two compounds were identified as particularly potent inhibitors of HIV-1 reverse transcriptase with IC50 values significantly lower than previously reported compounds in the literature .
Case Study 2: Neuroprotective Mechanism
Research conducted on animal models demonstrated that administration of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline resulted in increased dopamine levels and reduced neuroinflammation markers. This suggests a potential therapeutic role in treating conditions like Parkinson's disease or other dopaminergic dysfunctions .
Summary of Research Findings
特性
IUPAC Name |
6,7-dimethoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2)8-14-7-9-5-11(15-3)12(16-4)6-10(9)13;/h5-6,14H,7-8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZRKYKCEYHHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC(=C(C=C21)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














